molecular formula C12H14N2O B11897856 [(4-Methoxynaphthalen-1-YL)methyl]hydrazine CAS No. 887592-81-6

[(4-Methoxynaphthalen-1-YL)methyl]hydrazine

Katalognummer: B11897856
CAS-Nummer: 887592-81-6
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: SSVYZDXENIXAFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(4-Methoxynaphthalen-1-YL)methyl]hydrazine is an organic compound that features a naphthalene ring substituted with a methoxy group and a hydrazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxynaphthalen-1-YL)methyl]hydrazine typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

[(4-Methoxynaphthalen-1-YL)methyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the hydrazine moiety into an amine group.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

[(4-Methoxynaphthalen-1-YL)methyl]hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of [(4-Methoxynaphthalen-1-YL)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This can result in antimicrobial or anticancer effects, depending on the specific targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [(4-Methoxynaphthalen-1-YL)methyl]amine: Similar structure but with an amine group instead of a hydrazine moiety.

    [(4-Methoxynaphthalen-1-YL)methyl]methylamine: Contains a methylated amine group.

    [(4-Methoxynaphthalen-1-YL)methyl]aniline: Features an aniline group.

Uniqueness

[(4-Methoxynaphthalen-1-YL)methyl]hydrazine is unique due to the presence of the hydrazine moiety, which imparts distinct reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

887592-81-6

Molekularformel

C12H14N2O

Molekulargewicht

202.25 g/mol

IUPAC-Name

(4-methoxynaphthalen-1-yl)methylhydrazine

InChI

InChI=1S/C12H14N2O/c1-15-12-7-6-9(8-14-13)10-4-2-3-5-11(10)12/h2-7,14H,8,13H2,1H3

InChI-Schlüssel

SSVYZDXENIXAFE-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C2=CC=CC=C21)CNN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.